molecular formula C11H10N4S B6271657 4-amino-2-[methyl(phenyl)amino]-1,3-thiazole-5-carbonitrile CAS No. 2090328-89-3

4-amino-2-[methyl(phenyl)amino]-1,3-thiazole-5-carbonitrile

Cat. No. B6271657
CAS RN: 2090328-89-3
M. Wt: 230.3
InChI Key:
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Description

4-amino-2-[methyl(phenyl)amino]-1,3-thiazole-5-carbonitrile is an organic compound belonging to the thiazole-5-carbonitrile family. It is an important synthetic intermediate used in the preparation of various drugs, dyes, and other organic compounds. It is also known as 4-amino-2-methyl-1,3-thiazole-5-carbonitrile, 4-amino-2-methyl-1-phenyl-3-thiazole-5-carbonitrile, or 4-amino-2-methyl-1,3-thiazole-5-carbonitrile. This compound has a wide range of applications in the pharmaceutical, chemical, and food industries.

Scientific Research Applications

4-amino-2-[methyl(phenyl)amino]-1,3-thiazole-5-carbonitrile is used in a wide variety of scientific research applications. It is used in the synthesis of various drugs, dyes, and other organic compounds. It is also used as a reagent in the synthesis of various biologically active compounds. It has been used in the synthesis of a number of drugs, including anti-cancer drugs and anti-inflammatory drugs. It has also been used in the synthesis of various dyes, and it is used as a reagent in the synthesis of various polymers and other materials.

Mechanism of Action

4-amino-2-[methyl(phenyl)amino]-1,3-thiazole-5-carbonitrile is an important synthetic intermediate used in the preparation of various drugs, dyes, and other organic compounds. The mechanism of action of this compound is not fully understood. However, it is believed that it acts as an electron donor, which can facilitate the formation of covalent bonds between molecules. It is also believed to be involved in the formation of reactive radicals, which can then react with other molecules to form new compounds.
Biochemical and Physiological Effects
4-amino-2-[methyl(phenyl)amino]-1,3-thiazole-5-carbonitrile has been studied for its biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties. It has also been shown to have antiviral and anti-cancer properties. In addition, it has been shown to have anti-oxidant properties and to be able to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

The use of 4-amino-2-[methyl(phenyl)amino]-1,3-thiazole-5-carbonitrile in laboratory experiments has several advantages. It is a relatively inexpensive synthetic intermediate and is readily available. It is also relatively easy to handle and can be used in a variety of reactions. However, there are some limitations to its use in laboratory experiments. It is not very stable and can be easily decomposed. In addition, it can react with other compounds in the reaction mixture, which can lead to unwanted side reactions.

Future Directions

There are a number of potential future directions for the use of 4-amino-2-[methyl(phenyl)amino]-1,3-thiazole-5-carbonitrile. One potential direction is the use of this compound as a drug delivery system. This could be used to deliver drugs to specific areas of the body, such as tumors, or to deliver drugs with greater specificity. Another potential direction is the use of this compound in the synthesis of new drugs or other compounds. This could be used to develop new drugs or to improve the efficacy of existing drugs. Additionally, this compound could be used to develop new materials or polymers with improved properties. Finally, this compound could be used to develop new analytical techniques for the analysis of biological samples.

Synthesis Methods

4-amino-2-[methyl(phenyl)amino]-1,3-thiazole-5-carbonitrile can be synthesized by a variety of methods. One of the most commonly used methods is the reaction of thiourea and 4-chloro-2-methyl-1,3-thiazole-5-carbonitrile in the presence of an acid catalyst. This reaction produces the desired compound in high yields. Other methods of synthesis include the reaction of thiourea and 4-chloro-2-methyl-1-phenyl-3-thiazole-5-carbonitrile in the presence of an acid catalyst, the reaction of 4-chloro-2-methyl-1,3-thiazole-5-carbonitrile and 2-methyl-1-phenyl-3-thiazole-5-carbonitrile in the presence of an acid catalyst, and the reaction of 4-chloro-2-methyl-1-phenyl-3-thiazole-5-carbonitrile and 2-methyl-1-phenyl-3-thiazole-5-carbonitrile in the presence of an acid catalyst.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-amino-2-[methyl(phenyl)amino]-1,3-thiazole-5-carbonitrile involves the reaction of 2-aminothiazole with methyl phenyl ketone to form 2-(methylphenylamino)thiazole. This intermediate is then reacted with malononitrile to form 2-(methylphenylamino)-4,5-dicyanothiazole, which is subsequently reduced with hydrogen gas and a palladium catalyst to yield the final product.", "Starting Materials": [ "2-aminothiazole", "methyl phenyl ketone", "malononitrile", "hydrogen gas", "palladium catalyst" ], "Reaction": [ "Step 1: React 2-aminothiazole with methyl phenyl ketone in the presence of a base to form 2-(methylphenylamino)thiazole.", "Step 2: React 2-(methylphenylamino)thiazole with malononitrile in the presence of a base to form 2-(methylphenylamino)-4,5-dicyanothiazole.", "Step 3: Reduce 2-(methylphenylamino)-4,5-dicyanothiazole with hydrogen gas and a palladium catalyst to yield 4-amino-2-[methyl(phenyl)amino]-1,3-thiazole-5-carbonitrile." ] }

CAS RN

2090328-89-3

Product Name

4-amino-2-[methyl(phenyl)amino]-1,3-thiazole-5-carbonitrile

Molecular Formula

C11H10N4S

Molecular Weight

230.3

Purity

92

Origin of Product

United States

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